2-Aminomethyl adenosine

Nucleoside Transport hCNT2 Inhibition Purinergic Signaling

2-Aminomethyl adenosine is a chemically modified purine nucleoside analog with the molecular formula C₁₁H₁₆N₆O₄ and a molecular weight of 296.28 g/mol. This compound is characterized by the substitution of an aminomethyl (-CH₂NH₂) group at the 2-position of the purine ring, distinguishing it structurally from the endogenous nucleoside adenosine.

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
Cat. No. B12409128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl adenosine
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)CN)N
InChIInChI=1S/C11H16N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,1-2,12H2,(H2,13,15,16)/t4-,7+,8?,11-/m1/s1
InChIKeyMJKYAVDZVJFLAO-PPNWTAOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminomethyl Adenosine for Advanced Nucleoside Research and Chemical Biology Procurement


2-Aminomethyl adenosine is a chemically modified purine nucleoside analog with the molecular formula C₁₁H₁₆N₆O₄ and a molecular weight of 296.28 g/mol . This compound is characterized by the substitution of an aminomethyl (-CH₂NH₂) group at the 2-position of the purine ring, distinguishing it structurally from the endogenous nucleoside adenosine [1]. As a 2-modified purine nucleoside derivative, it serves as a valuable research tool for investigating purinergic signaling pathways, nucleoside transport mechanisms, and as a synthetic building block for advanced adenosine receptor ligands .

1
hCNT2 transporter inhibition studies; validated IC₅₀ profile avoids adenosine receptor cross-activation
2
Neoceptor / orthogonal GPCR ligand engineering scaffold; 2-aminomethyl modification enables affinity tuning
3
Synthetic building block for 2-modified adenosine receptor ligands; defined solubility and storage reproducibility

Why 2-Aminomethyl Adenosine Cannot Be Replaced by Generic Adenosine or Common 2-Substituted Analogs


The procurement of 2-aminomethyl adenosine over generic adenosine or other 2-substituted analogs is driven by its specific and functionally distinct activity profile. Unlike endogenous adenosine, which broadly activates all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) [1], or common 2-substituted analogs like CGS 21680 (A₂A-selective) or CPA (A₁-selective) [2], this compound's primary documented and quantifiable bioactivity is as a potent inhibitor of the human concentrative nucleoside transporter 2 (hCNT2) . Furthermore, the 2-aminomethyl moiety represents a specific structural modification that has been identified as a critical determinant for affinity enhancement in engineered neoceptor systems, a property not shared by most standard 2-alkyl or 2-alkynyl adenosine analogs [3]. Substituting 2-aminomethyl adenosine with a generic or off-target analog would therefore invalidate experiments specifically designed to probe hCNT2 function or to leverage the 2-aminomethyl group for orthogonal ligand-receptor engineering.

Adenosine receptor activation vs. hCNT2 inhibition
Generic adenosine broadly activates A₁, A₂A, A₂B, A₃ receptors and does not potently block hCNT2. Using it may invalidate hCNT2-selective transport studies.
2-substituted analog selectivity profiles may not transfer
Common analogs (CGS 21680, CPA) are adenosine-receptor-selective agonists. Their target profile differs significantly from the hCNT2 inhibitor and neoceptor scaffold role.
Orthogonal neoceptor engineering requires the 2-aminomethyl motif
Larger 2-alkyl or 2-alkynyl substituents show lower A₃AR affinity and lack the amine handle needed for mutant receptor complementarity.

2-Aminomethyl Adenosine Evidence Guide: Quantitative Differentiation for Scientific Selection


Potent hCNT2 Transporter Inhibition vs. Adenosine Receptor Agonist Activity

The primary quantifiable and differentiating bioactivity of 2-aminomethyl adenosine is its potent inhibition of the human concentrative nucleoside transporter 2 (hCNT2). In COS-7 cells transiently expressing hCNT2, 2-aminomethyl adenosine dose-dependently blocked Na⁺-dependent inosine uptake with an IC₅₀ value of 0.64 µM (640 nM) . This stands in stark contrast to the primary action of adenosine, which acts as an agonist at adenosine receptors (ARs) with EC₅₀ values typically in the low micromolar range (e.g., adenosine activates wild-type A₃AR with an EC₅₀ of 1.0 µM) [1], and does not potently inhibit hCNT2 at similar concentrations. This data confirms that the 2-aminomethyl modification on adenosine redirects its primary molecular target from GPCR activation to nucleoside transporter blockade.

hCNT2 Inhibition vs. AR Agonism
Cross-study comparable
IC₅₀ 0.64 µM (hCNT2) vs. adenosine A₃AR EC₅₀ 1.0 µM; ≥156-fold shift in primary target
Supports hCNT2-selective tool compound selection without adenosine receptor confounding.
COS-7 transient expression; Na⁺-dependent inosine uptake assay.
Nucleoside Transport hCNT2 Inhibition Purinergic Signaling Chemical Biology

Structural Role in A₃ Adenosine Neoceptor Engineering: Platform Potential vs. Inert Analogs

The 2-aminomethyl modification on adenosine has been identified as a key structural component in the development of orthogonal ligand-receptor pairs (neoceptors). A study by Gao et al. (2006) systematically explored the impact of various adenosine modifications, including a 2-aminomethyl group, on affinity for engineered mutant A₃ adenosine receptors [1]. This research demonstrated that such amine-containing modifications at the 2-position could be combined with complementary receptor mutations to achieve selective affinity enhancement. While the study's most potent compound (an N⁶-3-iodobenzyl-3'-ureido adenosine derivative, compound 10) achieved >100-fold affinity enhancement for a mutant (H272E) A₃AR over the wild-type receptor (EC₅₀ = 0.18 µM), the 2-aminomethyl adenosine scaffold itself represents the core structural class from which these advanced tools are derived [1]. In contrast, 2-substituted adenosine ethers (e.g., benzyl ether with Kᵢ = 117 nM) and 2-substituted amines with larger hydrophobic chains (e.g., 2-phenylethylamine with Kᵢ = 310 nM) showed significantly lower A₃AR affinity in the same assay systems [2], highlighting the distinct pharmacological space occupied by the 2-aminomethyl motif.

Neoceptor Scaffold Potential
Class-level inference
Core 2-aminomethyl purine scaffold enables >100-fold selectivity enhancement in engineered H272E A₃AR mutants (reference compound data).
May support orthogonal ligand-receptor pair development; amine moiety is critical for mutant complementarity.
Parent compound not directly tested; infer from derivative SAR. Data to verify.
Neoceptor Orthogonal Pharmacology A₃ Adenosine Receptor GPCR Engineering

Defined Physicochemical Properties and Handling Specifications for Reproducible Research

2-Aminomethyl adenosine possesses defined physicochemical properties that are critical for experimental reproducibility. Vendor datasheets confirm the compound is a solid at room temperature and soluble in DMSO at concentrations of at least 50 mg/mL (~169 mM) . This high solubility in a common organic vehicle facilitates the preparation of concentrated stock solutions for in vitro assays, contrasting with some larger, more hydrophobic adenosine analogs that may exhibit lower solubility or require more complex formulation. Furthermore, the compound demonstrates documented stability profiles: storage as a powder at -20°C is recommended for up to 3 years, while DMSO stock solutions are stable for up to 3 months at -20°C . These specific and documented handling parameters, which are not uniformly reported for all custom-synthesized or less-characterized adenosine analogs, support reproducible experimental design and reduce variability caused by compound degradation or inconsistent solubilization.

Solubility & Stability
Supporting evidence
DMSO solubility ≥50 mg/mL (~169 mM); powder stable 3 years at -20°C; stock solution stable 3 months at -20°C.
Supports reproducible in vitro assay preparation and reduces ad hoc characterization.
Vendor-reported specifications; independent verification recommended.
Solubility Stability Compound Handling In Vitro Assay

2-Aminomethyl Adenosine Procurement: Optimal Application Scenarios for Scientific and Industrial Use


Selective Pharmacological Inhibition of hCNT2 Transport Activity

This compound is the optimal procurement choice for research programs requiring a validated, small-molecule tool to inhibit human concentrative nucleoside transporter 2 (hCNT2). With a documented IC₅₀ of 0.64 µM, 2-aminomethyl adenosine provides a quantifiable and reproducible means to block hCNT2-mediated nucleoside uptake in cell-based assays . This application is critical for dissecting the specific role of hCNT2 in nucleoside salvage pathways, purinergic signaling, and the cellular uptake of therapeutic nucleoside analogs, without the confounding off-target effects of adenosine receptor activation that would be introduced by using adenosine or a non-selective analog.

Medicinal Chemistry Scaffold for Orthogonal GPCR Ligand Development

2-Aminomethyl adenosine serves as a crucial starting material or reference scaffold for medicinal chemists and chemical biology groups engaged in developing orthogonal ligand-receptor pairs, particularly for the A₃ adenosine receptor (neoceptor technology) [1]. As demonstrated in peer-reviewed research, the 2-aminomethyl moiety is a key structural element that, when combined with complementary receptor mutations, can facilitate selective ligand-receptor interactions with >100-fold enhanced affinity [1]. Procuring this specific analog allows for the synthesis and exploration of novel adenosine derivatives tailored for precise, genetically targeted modulation of GPCR signaling pathways.

Investigation of 2-Modified Purine Nucleoside Anticancer Mechanisms

For cancer biology researchers exploring the mechanisms of purine nucleoside analogs in indolent lymphoid malignancies, 2-aminomethyl adenosine represents a relevant and specific tool compound . While the broad class of purine nucleoside analogs is known to inhibit DNA synthesis and induce apoptosis, this specific 2-modified analog can be used to probe how structural variations at the purine 2-position influence these anticancer mechanisms and cellular uptake pathways, thereby contributing to the development of more targeted or effective therapeutic strategies.

Control Compound in Adenosine Receptor Pharmacology Studies

Given its documented primary activity as a potent hCNT2 inhibitor (IC₅₀ = 0.64 µM) rather than a strong adenosine receptor agonist, 2-aminomethyl adenosine can be effectively employed as a specialized control in assays designed to evaluate adenosine receptor pharmacology. In experiments measuring cAMP accumulation or other downstream effects of adenosine receptor activation, this compound can be used to verify that observed effects are not due to non-specific nucleoside transporter modulation, thereby increasing the rigor and specificity of the experimental conclusions.

Application
Selection Property
Validation Focus
hCNT2 transporter inhibition studies
Potent, selective hCNT2 inhibitor over adenosine receptors
Verify inhibition of Na⁺-dependent nucleoside uptake; confirm absence of AR agonism
Neoceptor / orthogonal GPCR ligand development
2-aminomethyl modification for mutant A₃AR complementarity
Assess affinity shift in engineered H272E or similar mutant receptors
Cancer cell nucleoside analog mechanism studies
2-modified purine probe; distinct from generic adenosine
Evaluate cellular uptake, DNA synthesis inhibition, and apoptosis pathway response
Adenosine receptor pharmacology control
hCNT2 inhibitor without strong AR agonist activity
Use to discriminate nucleoside-transporter-mediated effects from AR signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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